An In-depth Technical Guide to (5-nitro-1H-pyrazol-3-yl)methanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (5-nitro-1H-pyrazol-3-yl)methanol: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of (5-nitro-1H-pyrazol-3-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to serve as a valuable resource in the laboratory and for strategic planning in medicinal chemistry.
Introduction: The Significance of Functionalized Nitropyrazoles
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique electronic and structural framework that can be readily functionalized to modulate biological activity.[3][4] The introduction of a nitro group, as seen in (5-nitro-1H-pyrazol-3-yl)methanol, can significantly influence the molecule's physicochemical properties and biological interactions.[5] Nitro-functionalized pyrazoles are of particular interest due to their potential applications in various therapeutic areas, including oncology and infectious diseases.[6][7] This guide will delve into the specific attributes of (5-nitro-1H-pyrazol-3-yl)methanol, a key building block for the synthesis of more complex and potentially bioactive molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application in research and development.
Physicochemical Properties
The key physicochemical properties of (5-nitro-1H-pyrazol-3-yl)methanol are summarized in the table below. These properties are crucial for designing experimental conditions, such as selecting appropriate solvents and anticipating the compound's behavior in various analytical techniques.
| Property | Value | Source(s) |
| CAS Number | 1000895-25-9 | [1][8] |
| Molecular Formula | C₄H₅N₃O₃ | [8] |
| Molecular Weight | 143.10 g/mol | [8] |
| Appearance | Expected to be a solid | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | |
| Melting Point | Not explicitly reported, but expected to be a solid at room temperature |
Spectroscopic Data Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the methylene protons of the methanol group, the hydroxyl proton, and the N-H proton of the pyrazole ring. The chemical shift of the pyrazole ring proton will be influenced by the electron-withdrawing nitro group. The methylene protons will likely appear as a singlet, and the hydroxyl and N-H protons will be broad signals, the positions of which may vary with solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the three carbon atoms of the pyrazole ring and the carbon of the methanol group. The chemical shifts will be indicative of the electronic environment of each carbon atom, with the carbon bearing the nitro group expected to be significantly downfield.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of (5-nitro-1H-pyrazol-3-yl)methanol is predicted to exhibit characteristic absorption bands for its functional groups:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H stretch: A moderate band around 3100-3500 cm⁻¹ from the pyrazole N-H.
-
C-H stretch: Bands in the 2850-3000 cm⁻¹ region for the methylene C-H bonds.
-
NO₂ stretch: Strong, characteristic asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
-
C=N and C=C stretch: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyrazole ring.
-
C-O stretch: A band in the 1000-1260 cm⁻¹ region.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 143.0331, corresponding to the exact mass of C₄H₅N₃O₃. Fragmentation patterns would likely involve the loss of the hydroxymethyl group, the nitro group, and cleavage of the pyrazole ring.
Synthesis of (5-nitro-1H-pyrazol-3-yl)methanol
Synthetic Workflow
The proposed synthesis is a two-step process starting from commercially available materials. The workflow is depicted in the diagram below.
Caption: Proposed synthetic workflow for (5-nitro-1H-pyrazol-3-yl)methanol.
Experimental Protocol: Selective Reduction of 5-Nitro-1H-pyrazole-3-carboxylic acid
This protocol is based on established methods for the selective reduction of carboxylic acids to alcohols using borane complexes, which are known to be compatible with nitro groups.[13]
Materials:
-
5-Nitro-1H-pyrazole-3-carboxylic acid (CAS: 198348-89-9)[15]
-
Borane tetrahydrofuran complex solution (BH₃·THF, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous THF to the flask to dissolve the starting material. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add the borane tetrahydrofuran complex solution (1.0 M in THF, 2.0-3.0 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The choice of a slight excess of the reducing agent ensures complete conversion of the carboxylic acid.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 1 M HCl.
-
Workup: Remove the THF under reduced pressure. To the resulting aqueous residue, add ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (5-nitro-1H-pyrazol-3-yl)methanol.
Chemical Reactivity and Stability
The reactivity of (5-nitro-1H-pyrazol-3-yl)methanol is governed by its three key functional components: the pyrazole ring, the nitro group, and the primary alcohol.
Caption: Key reactive sites of (5-nitro-1H-pyrazol-3-yl)methanol.
-
Pyrazole Ring: The pyrazole ring is aromatic and generally stable.[16] The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions.
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution. It can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl).[17]
-
Hydroxyl Group: The primary alcohol is a versatile functional group that can undergo oxidation to the corresponding aldehyde or carboxylic acid. It can also be converted to esters or ethers through reactions with acylating or alkylating agents, respectively.
Stability: Nitropyrazoles are generally considered to be thermally stable compounds.[16][18] However, highly nitrated pyrazoles can be energetic materials.[16] (5-nitro-1H-pyrazol-3-yl)methanol is expected to be a stable solid under standard laboratory conditions, but it should be stored away from strong oxidizing and reducing agents.
Applications in Drug Discovery and Medicinal Chemistry
The (5-nitro-1H-pyrazol-3-yl)methanol scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The pyrazole core is a well-established pharmacophore, and the presence of the nitro and hydroxyl groups provides handles for further chemical modification.[3][7]
Potential Therapeutic Areas:
-
Anticancer Agents: Many pyrazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.[2][6] The nitro group can also contribute to the biological activity of some anticancer drugs.[5]
-
Antimicrobial Agents: The pyrazole nucleus is found in several compounds with antibacterial and antifungal properties.[4]
-
Anti-inflammatory Agents: Pyrazole-containing compounds, such as celecoxib, are well-known for their anti-inflammatory effects.[4]
-
Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy.[2]
The ability to functionalize both the pyrazole nitrogen and the hydroxyl group allows for the creation of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
(5-nitro-1H-pyrazol-3-yl)methanol is a versatile chemical entity with a rich potential for applications in synthetic and medicinal chemistry. Its straightforward, albeit not explicitly documented, synthesis from readily available precursors, combined with its multiple points for chemical modification, makes it an attractive building block for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties and a practical framework for its synthesis, empowering researchers to explore the full potential of this and related nitropyrazole derivatives.
References
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 8, 2026, from [Link]
-
Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. (n.d.). ACS Publications. Retrieved January 8, 2026, from [Link]
-
A new reagent for selective reduction of nitro group. (n.d.). Retrieved January 8, 2026, from [Link]
-
How to reduce carboxylic group to alcohol with nitro group untouched? (2013, February 21). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024, July 19). PubMed. Retrieved January 8, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020, July 30). PMC - PubMed Central. Retrieved January 8, 2026, from [Link]
-
Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. (n.d.). ACS Publications. Retrieved January 8, 2026, from [Link]
-
TEA‐mediated synthesis of nitro‐functionalized pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. (2019, November 7). ACS Publications. Retrieved January 8, 2026, from [Link]
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (n.d.). Arabian Journal of Chemistry. Retrieved January 8, 2026, from [Link]
-
Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022, July 27). Visnav. Retrieved January 8, 2026, from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). PMC - NIH. Retrieved January 8, 2026, from [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023, August 4). NIH. Retrieved January 8, 2026, from [Link]
-
Nitro-Group-Containing Drugs. (n.d.). ACS Publications. Retrieved January 8, 2026, from [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
-
Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. (n.d.). ACS Publications. Retrieved January 8, 2026, from [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved January 8, 2026, from [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]
-
5-Nitro-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]
Sources
- 1. (5-Nitro-1H-pyrazol-3-yl)methanol | 1000895-25-9 [chemicalbook.com]
- 2. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 7. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. visnav.in [visnav.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
